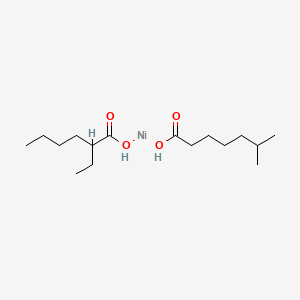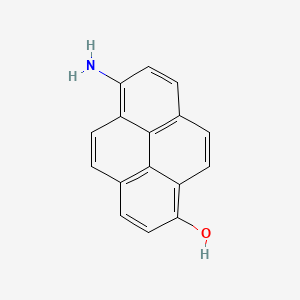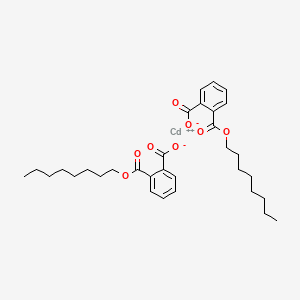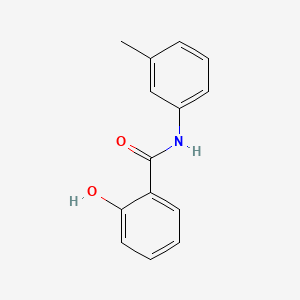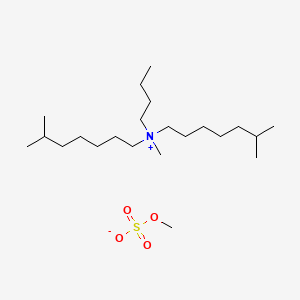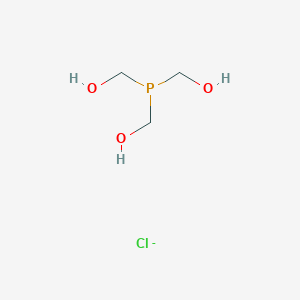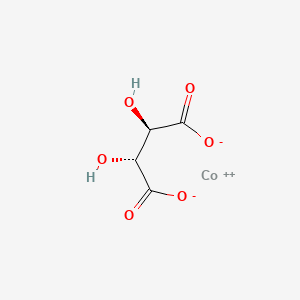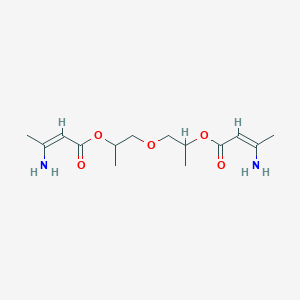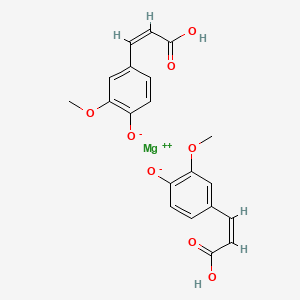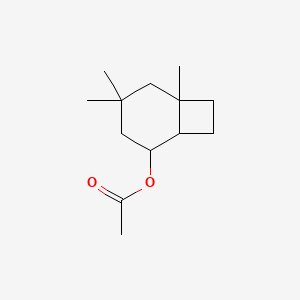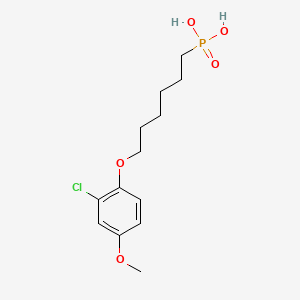
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, is an organic compound characterized by the presence of a phosphonic acid group attached to a hexyl chain, which is further substituted with a 2-chloro-4-methoxyphenoxy group. This compound is part of the broader class of phosphonic acids, which are known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
The synthesis of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, typically involves a multi-step process. One common synthetic route includes the reaction of 2-chloro-4-methoxyphenol with 1-bromohexane to form the intermediate 6-(2-chloro-4-methoxyphenoxy)hexane. This intermediate is then reacted with a phosphonic acid derivative under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.
Chemical Reactions Analysis
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, involves its interaction with specific molecular targets and pathways. The phosphonic acid group is known to form strong hydrogen bonds and coordinate with metal ions, which can influence various biochemical processes. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, can be compared with other similar compounds, such as:
Phosphonic acid, (6-(2-chlorophenoxy)hexyl)-: Lacks the methoxy group, which may affect its reactivity and applications.
Phosphonic acid, (6-(4-methoxyphenoxy)hexyl)-: Lacks the chloro group, which may influence its chemical properties and biological activity.
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)butyl)-: Has a shorter alkyl chain, which can impact its solubility and interactions. The uniqueness of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, lies in its specific substitution pattern and chain length, which confer distinct chemical and biological properties.
Properties
CAS No. |
89210-93-5 |
|---|---|
Molecular Formula |
C13H20ClO5P |
Molecular Weight |
322.72 g/mol |
IUPAC Name |
6-(2-chloro-4-methoxyphenoxy)hexylphosphonic acid |
InChI |
InChI=1S/C13H20ClO5P/c1-18-11-6-7-13(12(14)10-11)19-8-4-2-3-5-9-20(15,16)17/h6-7,10H,2-5,8-9H2,1H3,(H2,15,16,17) |
InChI Key |
JKYBVGUADGJYPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCCCCP(=O)(O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



